(S)-4,4-Difluoropiperidin-3-ol hydrochloride
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Overview
Description
(S)-4,4-Difluoropiperidin-3-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of two fluorine atoms attached to the fourth carbon of the piperidine ring and a hydroxyl group attached to the third carbon. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Difluoropiperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the final product. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Difluoropiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluoropiperidine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of 4,4-difluoropiperidin-3-one.
Reduction: Formation of 4,4-difluoropiperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4,4-Difluoropiperidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4,4-Difluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropiperidine: Lacks the second fluorine atom and hydroxyl group, resulting in different chemical properties.
3-Hydroxypiperidine: Lacks the fluorine atoms, affecting its reactivity and biological activity.
4,4-Difluoropiperidine: Lacks the hydroxyl group, leading to different chemical behavior.
Uniqueness
(S)-4,4-Difluoropiperidin-3-ol hydrochloride is unique due to the combination of fluorine atoms and a hydroxyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
Molecular Formula |
C5H10ClF2NO |
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Molecular Weight |
173.59 g/mol |
IUPAC Name |
(3S)-4,4-difluoropiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-8-3-4(5)9;/h4,8-9H,1-3H2;1H/t4-;/m0./s1 |
InChI Key |
QAPULPLRJGHBBX-WCCKRBBISA-N |
Isomeric SMILES |
C1CNC[C@@H](C1(F)F)O.Cl |
Canonical SMILES |
C1CNCC(C1(F)F)O.Cl |
Origin of Product |
United States |
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